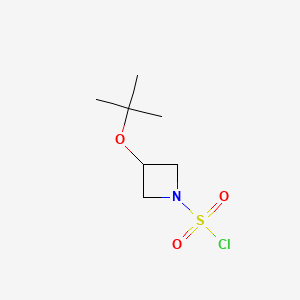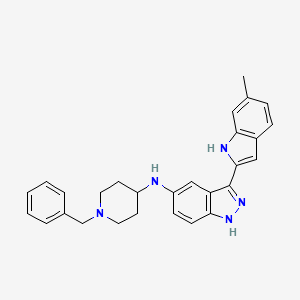
Guanidine, N-methyl-N'-[2-[[(5-methyl-1H-imidazo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a methyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions: N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the imidazole ring can introduce various functional groups.
科学的研究の応用
N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.
Metronidazole: An antibiotic and antiprotozoal medication containing a nitroimidazole moiety.
Omeprazole: A proton pump inhibitor with an imidazole ring used to treat gastric acid-related disorders.
Uniqueness: N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE is unique due to its combination of a nitro group, a methyl group, and an imidazole ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
特性
CAS番号 |
59660-23-0 |
|---|---|
分子式 |
C9H16N6O2S |
分子量 |
272.33 g/mol |
IUPAC名 |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-nitroguanidine |
InChI |
InChI=1S/C9H16N6O2S/c1-7-8(13-6-12-7)5-18-4-3-11-9(10-2)14-15(16)17/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) |
InChIキー |
VLQZGQSSFMDQQK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CSCCNC(=NC)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)
![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
![1,1-Dimethylethyl 4-[(5-chloro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B13930958.png)
![5-Chlorobenzo[d]thiazol-7-amine](/img/structure/B13930966.png)

![1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13930979.png)


![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)



